molecular formula C18H23F2N3 B10936934 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine

Cat. No.: B10936934
M. Wt: 319.4 g/mol
InChI Key: ILKRRRFIYWLIRU-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and dimethylphenyl groups. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine, bromine). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4-(trifluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine
  • 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(2-methylbutyl)pyrimidin-2-amine
  • 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylpropyl)pyrimidin-2-amine

Uniqueness

The uniqueness of 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C18H23F2N3

Molecular Weight

319.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-N-(3-methylbutyl)pyrimidin-2-amine

InChI

InChI=1S/C18H23F2N3/c1-11(2)7-8-21-18-22-15(10-16(23-18)17(19)20)14-6-5-12(3)13(4)9-14/h5-6,9-11,17H,7-8H2,1-4H3,(H,21,22,23)

InChI Key

ILKRRRFIYWLIRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)NCCC(C)C)C(F)F)C

Origin of Product

United States

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